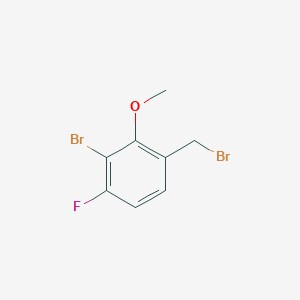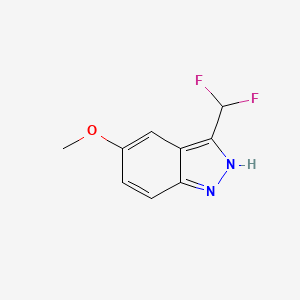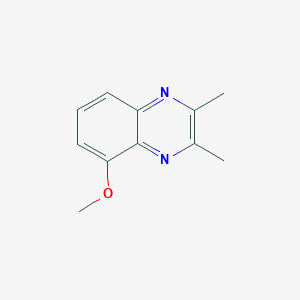
5-Methoxy-2,3-dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,3-dimethylquinoxaline is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethylquinoxaline typically involves the condensation of 2-nitroaniline with vicinal diols. One common method includes the use of a ruthenium-catalyzed hydrogen transfer strategy. For example, 2-nitroaniline can be reacted with 2,3-butanediol in the presence of a ruthenium catalyst, cesium hydroxide, and tert-amyl alcohol under nitrogen atmosphere at 150°C for 8 hours .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but on a larger scale. The choice of catalysts and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: IBX in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,3-dimethylquinoxaline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of dyes, agrochemicals, and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,3-dimethylquinoxaline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or binding to DNA, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the methoxy group, which can influence its reactivity and biological activity.
5-Methoxyquinoxaline: Similar structure but without the dimethyl groups, affecting its chemical properties.
Quinoxaline: The parent compound, with different substitution patterns leading to varied applications.
Uniqueness
5-Methoxy-2,3-dimethylquinoxaline is unique due to the presence of both methoxy and dimethyl groups, which can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives .
Eigenschaften
CAS-Nummer |
17635-23-3 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
5-methoxy-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3 |
InChI-Schlüssel |
FQZTVKOSTVLKRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
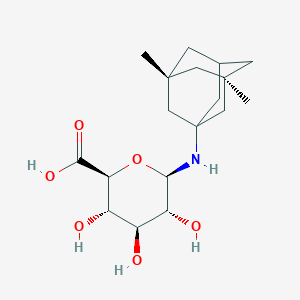
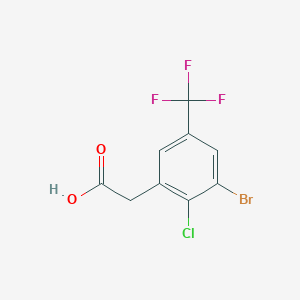

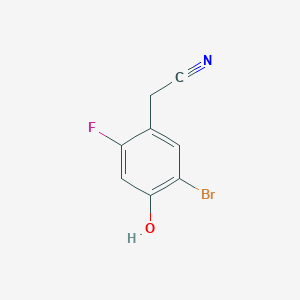
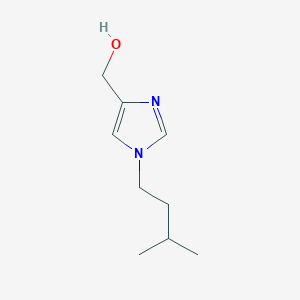
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
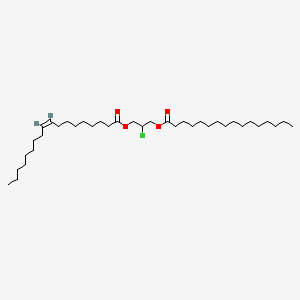
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

